molecular formula C14H13NO B10763121 Norletimol CAS No. 129855-29-4

Norletimol

Cat. No.: B10763121
CAS No.: 129855-29-4
M. Wt: 211.26 g/mol
InChI Key: LPSMMAHYAIVSQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Norletimol can be synthesized through the condensation reaction between an aromatic aldehyde and a primary amine. The reaction typically involves the use of ethanol as a solvent and may require heating to facilitate the formation of the Schiff base.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitutions, where the imine group can be targeted.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of this compound, such as amines.

    Substitution: Substituted Schiff bases with various functional groups.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its anti-inflammatory and antirheumatic properties.

    Medicine: Tested in clinical trials for treating rheumatoid arthritis and progressive myopia.

    Industry: Potential use in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

Norletimol exerts its effects primarily through its interaction with inflammatory pathways. As a Schiff base, it can inhibit the activity of enzymes involved in the inflammatory response, thereby reducing inflammation and pain. The exact molecular targets and pathways are still under investigation, but it is believed to modulate the activity of cyclooxygenase enzymes, similar to nonsteroidal anti-inflammatory drugs .

Comparison with Similar Compounds

    Schiff Bases: Other Schiff bases with similar structures and properties.

    Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Compounds like diclofenac and ibuprofen that also target inflammatory pathways.

Uniqueness: Norletimol stands out due to its specific structure and the potential for fewer side effects compared to traditional NSAIDs. Its ability to treat both inflammatory conditions and progressive myopia highlights its versatility and potential for broader therapeutic applications.

Properties

CAS No.

129855-29-4

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

2-(benzyliminomethyl)phenol

InChI

InChI=1S/C14H13NO/c16-14-9-5-4-8-13(14)11-15-10-12-6-2-1-3-7-12/h1-9,11,16H,10H2

InChI Key

LPSMMAHYAIVSQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN=CC2=CC=CC=C2O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.